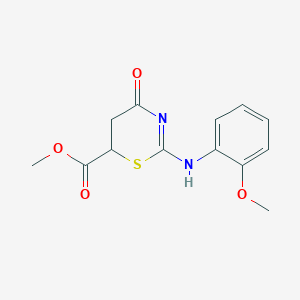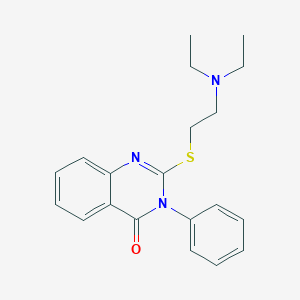
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research due to its unique properties and mechanism of action. In
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also help to reduce the symptoms of neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- in lab experiments is its potential as a starting point for the development of new drugs. However, there are also limitations to using this compound. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound may have limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-. One area of interest is in further exploring its potential as a cancer treatment. Additionally, this compound may be studied for its potential use in treating other neurological disorders. Further research is also needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and using this compound in lab experiments.
In conclusion, 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has shown promise in various areas of scientific research. While there are still limitations to using this compound, its unique properties and mechanism of action make it a valuable starting point for the development of new drugs and treatments. Further research is needed to fully understand its potential and to develop more effective methods for using this compound in lab experiments.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has been studied for its potential use in various areas of scientific research. One area of interest is in the development of new drugs. This compound has shown potential in inhibiting the growth of cancer cells and may be used as a starting point for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
18619-72-2 |
|---|---|
Nom du produit |
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- |
Formule moléculaire |
C20H23N3OS |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H23N3OS/c1-3-22(4-2)14-15-25-20-21-18-13-9-8-12-17(18)19(24)23(20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
Clé InChI |
XOBCSDULXSVUGF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Autres numéros CAS |
18619-72-2 |
Synonymes |
2-[[2-(Diethylamino)ethyl]thio]-3-phenylquinazolin-4(3H)-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

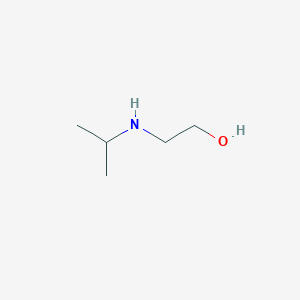
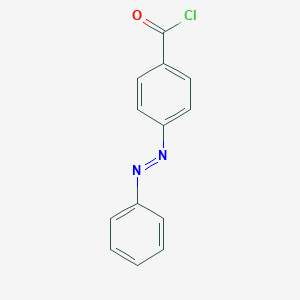
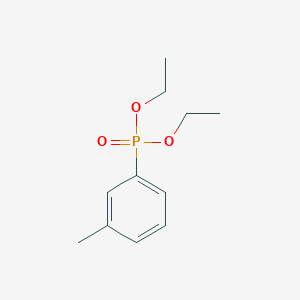
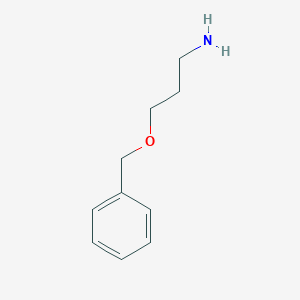

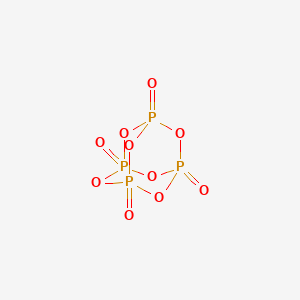
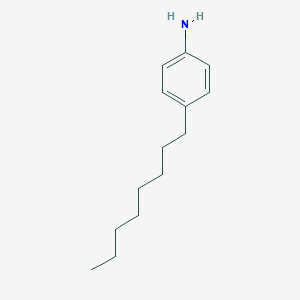
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)


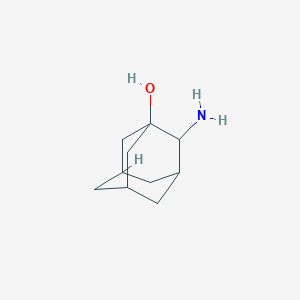
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
